2'-O-(Benzyloxycarbonyl) Taxol
CAS No.: 148930-30-7
Cat. No.: VC0153961
Molecular Formula: C₅₅H₅₇NO₁₆
Molecular Weight: 988.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148930-30-7 |
|---|---|
| Molecular Formula | C₅₅H₅₇NO₁₆ |
| Molecular Weight | 988.04 |
Introduction
Chemical Identity and Structure
2'-O-(Benzyloxycarbonyl) Taxol is a semi-synthetic taxane derivative characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Name | 2'-O-(Benzyloxycarbonyl) Taxol |
| CAS Number | 148930-30-7 |
| Molecular Formula | C₅₅H₅₇NO₁₆ |
| Molecular Weight | 988.04-988.05 g/mol |
| MDL Number | MFCD00922316 |
The structural modification of 2'-O-(Benzyloxycarbonyl) Taxol involves the addition of a benzyloxycarbonyl group at the 2' position of the taxane core. This chemical alteration is significant as it protects the reactive 2'-hydroxyl group of paclitaxel, which is a critical site for the compound's biological activity .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2'-O-(Benzyloxycarbonyl) Taxol is essential for its handling, storage, and application in research settings:
| Property | Characteristic |
|---|---|
| Physical Form | Off-White Solid |
| Boiling Point | 1020.4±65.0 °C (Predicted) |
| Density | 1.38±0.1 g/cm³ (Predicted) |
| pKa | 12.38±0.70 (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol |
The compound demonstrates solubility in various organic solvents, which facilitates its use in laboratory research and synthesis procedures . Its high boiling point indicates stability at elevated temperatures, although this is a predicted value and may require experimental verification .
Synthesis and Role in Drug Development
2'-O-(Benzyloxycarbonyl) Taxol serves as a protected intermediate in the synthesis of paclitaxel-related compounds. The benzyloxycarbonyl group functions as a protecting group for the 2'-hydroxyl position during various chemical modifications .
The synthesis of this compound typically involves several steps:
-
Protection of the 2'-hydroxyl group of paclitaxel with a benzyloxycarbonyl moiety
-
Further chemical modifications as needed for the development of novel taxane derivatives
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Potential deprotection to yield modified paclitaxel analogs with enhanced properties
Future Research Directions
Research into 2'-O-(Benzyloxycarbonyl) Taxol continues to evolve, with several promising directions:
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Development of novel synthetic pathways to improve yield and purity
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Exploration of structure-activity relationships to enhance antitumor efficacy
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Investigation of potential applications in overcoming resistance to conventional paclitaxel treatments
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Design of targeted delivery systems to improve pharmacokinetics and reduce side effects
Further studies on the interactions of 2'-O-(Benzyloxycarbonyl) Taxol with various biological targets are essential for understanding its full potential as an anticancer agent or precursor.
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